6-(2-isopropoxybenzyl)-6H-indolo[2,3-b]quinoxaline
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Overview
Description
6-(2-isopropoxybenzyl)-6H-indolo[2,3-b]quinoxaline is a complex organic compound belonging to the class of indoloquinoxalines This compound features a fused ring system comprising an indole and a quinoxaline moiety, which are known for their significant biological and pharmacological activities
Mechanism of Action
Target of Action
The primary targets of 6-(2-isopropoxybenzyl)-6H-indolo[2,3-b]quinoxaline are likely to be kinase enzymes . Kinases play a crucial role in cellular signaling pathways, regulating various cellular activities such as cell growth, differentiation, metabolism, and apoptosis .
Mode of Action
This compound interacts with its kinase targets by binding to the catalytic domain of the kinase . This interaction inhibits the kinase’s activity, leading to changes in the cellular signaling pathways that the kinase is involved in .
Biochemical Pathways
The inhibition of kinase activity by this compound affects various biochemical pathways. These include pathways involved in cell growth and differentiation, metabolism, and apoptosis . The downstream effects of these changes can vary depending on the specific kinase target and the cellular context.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific kinase targets and the cellular context. Given its mode of action, the compound could potentially inhibit cell growth and induce apoptosis in certain cell types .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-isopropoxybenzyl)-6H-indolo[2,3-b]quinoxaline typically involves a multi-step process. One common method includes the cycloaddition reaction of 3-diazoindolin-2-imine with azirines, followed by aromatization . This method is catalyzed by rhodium and requires precise control of reaction conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of transition-metal-free catalysis to reduce costs and environmental impact . Techniques such as ultrasound irradiation in aqueous media have been explored to enhance reaction efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
6-(2-isopropoxybenzyl)-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and biological activity.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and solubility.
Substitution: This reaction can replace hydrogen atoms with other functional groups, modifying the compound’s chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with hydroxyl or carbonyl groups, while reduction may produce more saturated compounds.
Scientific Research Applications
6-(2-isopropoxybenzyl)-6H-indolo[2,3-b]quinoxaline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Indeno[1,2-b]quinoxalines: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Pyrrolo[3,2-b]quinoxalines: These derivatives are also known for their kinase inhibitory properties and are used in similar therapeutic applications.
Uniqueness
6-(2-isopropoxybenzyl)-6H-indolo[2,3-b]quinoxaline stands out due to the presence of the isopropoxybenzyl group, which enhances its solubility and bioavailability. This unique structural feature may contribute to its higher efficacy and selectivity in biological systems compared to other similar compounds.
Properties
IUPAC Name |
6-[(2-propan-2-yloxyphenyl)methyl]indolo[3,2-b]quinoxaline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O/c1-16(2)28-22-14-8-3-9-17(22)15-27-21-13-7-4-10-18(21)23-24(27)26-20-12-6-5-11-19(20)25-23/h3-14,16H,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRWCPHGMMCNQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1CN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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